3-ethoxy-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethoxy-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by its ethoxy and ethyl substituents on the pyrazole ring, as well as a methoxyphenyl group attached to the carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor, such as an α,β-unsaturated carbonyl compound, with hydrazine or a hydrazine derivative. This reaction forms the pyrazole ring.
Introduction of the Ethoxy and Ethyl Groups: The ethoxy and ethyl groups can be introduced through alkylation reactions. For instance, ethylation can be achieved using ethyl iodide in the presence of a base, while ethoxylation can be performed using ethyl bromide and sodium ethoxide.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is typically introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a suitable aryl halide and a palladium catalyst.
Formation of the Carboxamide Moiety: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine, such as 4-methoxyaniline, under dehydrating conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups such as carbonyls or nitro groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the pyrazole ring or the phenyl group are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or electrophiles like alkyl halides for alkylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-ethoxy-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: The compound can be used in biochemical assays to study enzyme interactions, receptor binding, and other biological processes.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-ethoxy-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate various signaling pathways, leading to the desired biological effects. The exact molecular targets and pathways involved would require further experimental validation and studies.
Comparison with Similar Compounds
Similar Compounds
3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide: Lacks the methoxyphenyl group, which may affect its chemical properties and applications.
3-ethoxy-1-ethyl-N-phenyl-1H-pyrazole-4-carboxamide: Similar structure but without the methoxy group on the phenyl ring, potentially altering its reactivity and biological activity.
3-ethoxy-1-methyl-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide: Contains a methyl group instead of an ethyl group, which may influence its physical and chemical properties.
Uniqueness
3-ethoxy-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide is unique due to the combination of its ethoxy, ethyl, and methoxyphenyl substituents. These structural features contribute to its distinct chemical reactivity, potential biological activity, and versatility in various applications. The presence of the methoxyphenyl group, in particular, may enhance its interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-ethoxy-1-ethyl-N-(4-methoxyphenyl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-4-18-10-13(15(17-18)21-5-2)14(19)16-11-6-8-12(20-3)9-7-11/h6-10H,4-5H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRXBDNWMITNSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.